3,5-二氯-4-甲酰基苯硼酸

描述

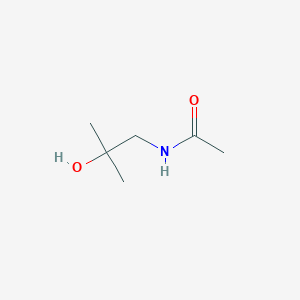

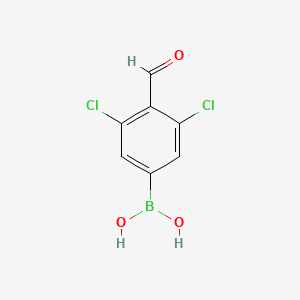

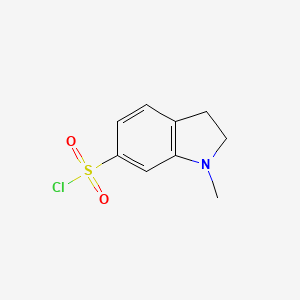

3,5-Dichloro-4-formylphenylboronic acid is a boronic acid derivative with the CAS Number: 1451393-36-4 . It has a molecular weight of 218.83 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 3,5-dichloro-4-formylphenylboronic acid . The InChI code is 1S/C7H5BCl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H .Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dichloro-4-formylphenylboronic acid are not detailed in the search results, boronic acids are known to be involved in various reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.83 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .科学研究应用

有机合成:铃木-宫浦反应

3,5-二氯-4-甲酰基苯硼酸: 是有机合成中的一种重要试剂,尤其是在铃木-宫浦交叉偶联反应中 。该反应对于构建碳-碳键至关重要,碳-碳键是创建药物和材料科学领域复杂有机分子的基础。

药物化学:丝氨酸蛋白酶抑制剂

在药物化学中,该化合物被用作丝氨酸蛋白酶的抑制剂 。这些酶参与各种生理过程,其失调与疾病有关。因此,抑制剂可以作为治疗剂。

癌症治疗:硼中子俘获治疗 (BNCT)

3,5-二氯-4-甲酰基苯硼酸: 在 BNCT 中有应用,BNCT 是一种靶向癌症治疗方法,使用含硼化合物选择性地破坏肿瘤细胞,而不会损害周围健康组织 。

酶稳定剂和杀菌剂

该化合物的甲酰基使其成为合成酶稳定剂和杀菌剂的前体。 这些在制药行业对于提高药物的保质期和疗效至关重要 。

分子对接研究

3,5-二氯-4-甲酰基苯硼酸的分子对接研究表明,它可以与抗凋亡蛋白结合,抗凋亡蛋白在防止程序性细胞死亡中起作用。 这表明在设计针对凋亡失调的疾病的新药方面具有潜在应用 。

分析化学:化学信号传导

这种硼酸衍生物用于分析化学中,用于氟选择性化学信号传导行为研究。 它在理解与花菁染料的相互作用方面特别有用 。

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves .

未来方向

While specific future directions for this compound are not detailed in the search results, boronic acids and their derivatives are important intermediates in the preparation of various agrochemical and pharmaceutical active ingredients . They find industrial application as stabilizers and inhibitors for enzymes .

作用机制

Target of Action

The primary target of 3,5-Dichloro-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to the success of the SM cross-coupling reaction .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , and it’s typically stored at temperatures between 2-8°C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The action of 3,5-Dichloro-4-formylphenylboronic acid results in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and fine chemicals .

Action Environment

The action of 3,5-Dichloro-4-formylphenylboronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the compound’s efficacy . Additionally, the compound’s stability may be influenced by storage conditions .

属性

IUPAC Name |

(3,5-dichloro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRJPAWYFKCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)C=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)

![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)